molecular formula C11H12N2 B3044798 4-Ethyl-2-phenyl-1H-imidazole CAS No. 10045-56-4

4-Ethyl-2-phenyl-1H-imidazole

Cat. No.: B3044798
CAS No.: 10045-56-4
M. Wt: 172.23 g/mol
InChI Key: BQUSIXSOCHTUCV-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Core in Heterocyclic Chemistry Research

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is of fundamental importance in medicinal and heterocyclic chemistry for several reasons. researchgate.netbohrium.com It is a component of essential biomolecules, including the amino acid histidine and purine (B94841) bases in nucleic acids. bohrium.com The presence of two nitrogen atoms gives the imidazole ring unique properties; it can act as both a hydrogen bond donor and acceptor, and it is amphoteric, meaning it can behave as either an acid or a base. bohrium.com

These characteristics allow imidazole-containing molecules to interact effectively with a wide array of biological targets like enzymes and receptors, often forming the basis for the development of new therapeutic agents. researchgate.net Consequently, the imidazole scaffold is found in numerous drugs with diverse activities, including antifungal, anti-inflammatory, anticancer, and antihypertensive properties. researchgate.net Its versatility and proven success in drug discovery have made it a focal point of synthetic and medicinal chemistry research. mdpi.com

Overview of Research Trajectories for Phenyl- and Alkyl-Substituted Imidazoles

The functionalization of the imidazole core with various substituents, such as phenyl and alkyl groups, is a primary strategy in medicinal chemistry to modulate biological activity. Research into substituted imidazoles is extensive, with chemists exploring different substitution patterns to fine-tune a compound's properties.

Common synthetic routes for creating substituted imidazoles include the Debus-Radziszewski reaction, which typically involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. mdpi.comrowan.edu Modern methods often utilize multicomponent, one-pot syntheses to improve efficiency and yield. ijrpr.com For 2,4-disubstituted imidazoles, a widely used method involves the condensation of amidines with α-halo ketones. orgsyn.org

Research has shown that the specific placement and nature of substituents dramatically influence the molecule's pharmacological profile. For instance, studies on 1,2,4-trisubstituted imidazoles have demonstrated that compounds with phenyl substitutions bearing electron-withdrawing groups can exhibit significant anti-inflammatory activity. ijrpr.com In other cases, such as in certain antitumor agents, the presence of a phenyl or benzyl (B1604629) group has been shown to greatly enhance activity compared to unsubstituted analogues. nih.gov The exploration of different alkyl and phenyl substitution patterns is a key component of structure-activity relationship (SAR) studies, which aim to develop more potent and selective drugs. nih.govrrpharmacology.ru

Table 1: Examples of Synthesis Methods for Substituted Imidazoles This table presents methods for synthesizing related substituted imidazoles to illustrate common chemical strategies, as specific synthesis data for 4-Ethyl-2-phenyl-1H-imidazole is not readily available.

Imidazole TypeReactantsMethodReference
2,4-Disubstituted ImidazolesAmidine and α-Halo KetoneCondensation in aqueous THF with potassium bicarbonate. orgsyn.org
2,4,5-Trisubstituted Imidazoles1,2-Diketone (e.g., Benzil), Aldehyde, Ammonium AcetateDebus-Radziszewski reaction, often catalyzed by an acid. rowan.edu
2-Aryl-4-phenyl-1H-imidazolesPhenylglyoxal, Aldehyde, Ammonium AcetateUltrasonic irradiation without a catalyst. mdpi.com
2,4-Disubstituted ImidazolesAmidoxime and Terminal AlkyneBase-promoted (Cs₂CO₃) annulation under transition-metal-free conditions. nih.gov

Rationale for Investigating this compound

The scientific rationale for investigating a specific, novel compound like this compound stems from the systematic exploration of chemical space to discover new molecules with useful properties. The combination of a phenyl group at the 2-position and an ethyl group at the 4-position represents a distinct isomer within the family of ethyl-phenyl-imidazoles.

Medicinal chemists would be interested in this specific arrangement for several key reasons:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound would provide a crucial data point in understanding how substituent placement affects biological activity. By comparing its properties to other isomers, such as 2-ethyl-4-phenyl-1H-imidazole or 1-ethyl-2-phenyl-1H-imidazole, researchers can determine which positions on the imidazole ring are most sensitive to substitution for a given biological target.

Exploring Isomer-Specific Interactions: Different isomers can bind to biological targets with varying affinities and orientations. The specific geometry of this compound may allow for unique interactions within a receptor's binding pocket that other isomers cannot achieve, potentially leading to higher potency or a different pharmacological effect. For example, research on other imidazoles has shown that even a change from a methyl to an ethyl group can significantly impact activity. nih.gov

Therefore, the investigation of this compound is a logical step in the rational design and discovery of new, potentially bioactive compounds based on the privileged imidazole scaffold.

Table 2: Research Findings on Related Phenyl- and Alkyl-Substituted Imidazoles This table includes detailed findings for structurally similar compounds to provide context on the potential areas of interest for this compound, for which specific data is not available.

Compound TypeResearch FocusKey FindingReference
1-(4-Substituted phenyl)-2-ethyl ImidazolesAntitumor ActivityA bromo-substituted derivative (compound 4f) was found to be a potent agent against A549, HeLa, and SGC-7901 cancer cell lines, being several times more effective than the clinical drug Methotrexate (B535133) (MTX). nih.gov
2-(4-Substitutedphenyl)-4,5-diphenyl-1H-imidazolesAnti-inflammatory ActivityCompounds with specific para-substituents (-F, -Cl, -NH₂, -N(CH₃)₂) on the phenyl ring showed higher activity than other substitutions. ijrpr.com
4-(4-Ethylphenyl)-2-phenyl-1H-imidazoleSynthesis MethodSuccessfully synthesized in 77% yield via a base-promoted annulation of benzamidoxime (B57231) and 1-ethynyl-4-ethylbenzene. nih.gov
Phenyl-imidazole derivativesAnalgesic ActivityA fused phenyl-imidazole derivative, 4-(2-(2-(4-fluorophenyl)-benzo[d]imidazo[1,2-a]imidazol-9-yl)ethyl)morpholine dihydrochloride, showed potent kappa-opioid agonist and analgesic effects. rrpharmacology.ru

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUSIXSOCHTUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355809
Record name 5-ethyl-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10045-56-4
Record name 5-ethyl-2-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Ethyl 2 Phenyl 1h Imidazole and Its Precursors/derivatives

De Novo Imidazole (B134444) Ring Synthesis Approaches Relevant to 4-Ethyl-2-phenyl-1H-imidazole

The formation of the imidazole ring is a cornerstone of synthesizing substituted imidazoles like this compound. Several classic and modern synthetic protocols can be adapted for this purpose.

Cyclization Reactions from Alpha-Bromo-ketones and Formamide

A well-established method for synthesizing 4-substituted imidazoles involves the reaction of α-bromo-ketones with formamide. nih.gov This reaction proceeds by heating the α-bromo-ketone in an excess of formamide. For the synthesis of a 4-ethyl-substituted imidazole, the corresponding α-bromo-ketone precursor would be 1-bromo-2-butanone. The general mechanism involves the initial formation of an intermediate by the reaction of the ketone with formamide, followed by cyclization and dehydration to yield the imidazole ring.

General Reaction Scheme:

α-bromo-ketone + Formamide → 4-substituted-1H-imidazole

This method is advantageous due to the commercial availability of various α-bromo-ketones and the simplicity of the reaction conditions.

Multi-Component Reactions and Condensation Protocols

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazoles in a single step from simple starting materials. isca.meresearchgate.net The Debus-Radziszewski reaction and its variations are prominent examples of MCRs used for imidazole synthesis. researchgate.netijprajournal.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonium salt). researchgate.netijprajournal.com

To synthesize this compound, the reactants would be:

1,2-Dicarbonyl compound: 1-Phenyl-1,2-propanedione (to provide the precursor for the 4-ethyl group after reduction/transformation) or a related diketone.

Aldehyde: Benzaldehyde (to introduce the 2-phenyl group).

Ammonia source: Ammonium acetate is commonly used.

Various catalysts, including p-toluenesulfonic acid (PTSA), have been employed to improve the efficiency of these condensation reactions, often providing good yields under mild conditions. isca.meresearchgate.net The versatility of MCRs allows for the synthesis of a wide array of substituted imidazoles by simply varying the starting components. acs.orgsemanticscholar.org

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation has emerged as a green and efficient method for accelerating organic reactions, including the synthesis of imidazoles. mdpi.comnih.gov Ultrasound-assisted synthesis often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. nih.govnih.gov This technique can be applied to various imidazole synthesis protocols, including the Debus-Radziszewski reaction. mdpi.comnih.gov The sonication of a mixture of a dicarbonyl compound, an aldehyde, and an ammonia source can significantly enhance the rate of condensation and cyclization, providing a rapid route to substituted imidazoles. mdpi.comnih.gov The benefits of this method include energy efficiency and the potential for improved product purity. nih.gov

Strategies for Introducing Ethyl and Phenyl Substituents

The introduction of the specific ethyl and phenyl groups at the C4 and C2 positions, respectively, can be achieved either by direct functionalization of the imidazole ring or by using precursors that already contain these substituents.

Direct Alkylation and Arylation Methods

Direct C-H functionalization of the imidazole core represents a modern and efficient strategy for introducing substituents. nih.gov

Direct Arylation: Palladium-catalyzed direct arylation has been successfully used to introduce aryl groups at various positions of the imidazole ring. acs.orgbeilstein-journals.orgacs.org For the synthesis of 2-phenylimidazoles, a pre-formed imidazole could be reacted with a phenylating agent (e.g., a phenyl halide) in the presence of a palladium catalyst. acs.org The regioselectivity of the arylation (C2, C4, or C5) can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

Direct Alkylation: While direct C-H alkylation of imidazoles is also possible, N-alkylation is often a competing and more favorable reaction. youtube.com Therefore, introducing the ethyl group at the C4 position is more commonly achieved through precursor-based synthesis. However, N-alkylation to produce compounds like 1-ethyl-2,4,5-triphenyl-1H-imidazole is a well-documented process. znaturforsch.comresearchgate.net

Precursor-Based Synthesis Routes

A more common and often more regioselective approach is to use starting materials that already contain the desired ethyl and phenyl groups. This strategy is inherent in the de novo synthesis methods described in section 2.1.

For example, in a multi-component reaction, the choice of starting materials directly dictates the substitution pattern of the final imidazole product. To obtain this compound, one could envision a reaction involving:

An α-dicarbonyl compound that leads to the 4-ethyl group.

Benzaldehyde, which provides the 2-phenyl group.

An ammonia source.

This approach ensures that the substituents are placed at the desired positions from the outset, avoiding issues with regioselectivity that can arise in direct functionalization methods.

Summary of Synthetic Strategies

Methodology Description Precursors for this compound Advantages
Alpha-Bromo-ketone & Formamide Cyclization De novo synthesis of the imidazole ring by heating an α-bromo-ketone with formamide.1-Bromo-2-butanone and a phenyl-containing precursor.Simple, uses readily available starting materials.
Multi-Component Reactions (MCRs) One-pot synthesis involving the condensation of a dicarbonyl, an aldehyde, and ammonia.A diketone precursor for the 4-ethyl group, benzaldehyde, and ammonium acetate.High efficiency, atom economy, and structural diversity. isca.meresearchgate.netacs.org
Ultrasound-Assisted Synthesis Use of ultrasound irradiation to accelerate the reaction and improve yields.Same as MCRs.Faster reaction times, higher yields, and greener conditions. mdpi.comnih.gov
Direct C-H Arylation Palladium-catalyzed introduction of a phenyl group onto a pre-existing imidazole ring.4-Ethyl-1H-imidazole and a phenylating agent.Atom-economical, avoids pre-functionalization of starting materials. acs.orgbeilstein-journals.org
Precursor-Based Synthesis Utilizing starting materials that already contain the required ethyl and phenyl groups.Integrated into de novo synthesis methods like MCRs.High regioselectivity, straightforward approach.

Regioselective Synthesis and Control

Regioselectivity in the synthesis of substituted imidazoles is crucial for determining the final substitution pattern of the imidazole ring. rsc.org The ability to direct substituents to specific positions (C-2, C-4, and C-5) is essential for creating molecules with desired properties. rsc.org

One notable method for achieving regioselective synthesis is the ruthenium-catalyzed "borrowing hydrogen" protocol. This process allows for the synthesis of NH-imidazoles with specific substitutions at the C-2, C-4, and C-5 positions and is compatible with both aryl and heteroaryl functional groups. rsc.org

Another approach involves a copper-catalyzed [3+2] cycloaddition reaction, which has demonstrated high regioselectivity. acs.org This method utilizes oxygen as an oxidant and avoids the need for expensive catalysts, yielding moderate to good results. acs.org Furthermore, a catalyst-free [3+2] cyclization of vinyl azides with amidines has been developed, providing a straightforward route to 2,4-disubstituted-1H-imidazoles.

Recent advancements have also highlighted methods where three of the heterocycle's bonds are formed in a regiocontrolled manner. For instance, the reaction of imidamides with carboxylic acids in the presence of a copper catalyst allows for regioselective substitution at the C-2 and C-4 positions, with the potential for further functionalization at the C-5 position. rsc.org

Catalytic Approaches in the Synthesis of Substituted Imidazoles

The development of catalytic systems has significantly advanced the synthesis of substituted imidazoles, offering milder reaction conditions and improved yields.

Metal-Catalyzed Reactions

Transition metal catalysts are widely employed in the synthesis of imidazole derivatives. Copper-mediated oxidative C–H functionalization provides a concise route to highly substituted imidazoles from readily available starting materials under mild conditions. nih.gov Various copper catalysts, including CuI, have been utilized for this purpose. nih.gov

Other metal-based catalysts such as FeCl3·6H2O, BF3-SiO2, and HgCl2 have also been reported for assembling the imidazole ring. nih.gov Gold-catalyzed processes using N-iminylsulphilimine as a nitrene transfer reagent have been shown to produce 4-amino substituted imidazoles in good to excellent yields. rsc.org Additionally, iron-catalyzed [3+2] addition protocols have been developed. rsc.org

A variety of metal catalysts and their applications are summarized in the table below:

CatalystReaction TypeStarting MaterialsProductKey Advantages
Copper (e.g., CuI)Oxidative C–H functionalizationBenzylamine, β-enamino estersHighly substituted imidazolesMild conditions, readily available materials nih.gov
Ruthenium (diruthenium(II) catalyst)Borrowing hydrogen protocolNot specifiedNH-imidazoles with regioselective substitutionTolerant of aryl and heteroaryl groups rsc.org
Gold[3+2] additionN-iminylsulphilimine, ynamides4-amino substituted imidazolesGood to excellent yields rsc.org
Iron[3+2] additionNot specifiedImidazoles with a ketone moiety at C-4Good to excellent yields, tolerant to nitroarenes rsc.org
Zinc (Urea/zinc(II) dichloride)Aldehyde/diketone/ammonia couplingAldehydes, benzyl (B1604629), ammonium acetate4,5-diphenyl-2-substituted imidazolesHigh yield, applicable to drug synthesis rsc.org

Organocatalytic Protocols

Organocatalysis presents a metal-free alternative for the synthesis of substituted imidazoles. A one-pot synthesis has been described that utilizes a thiazolium-catalyzed addition of an aldehyde to an acyl imine. nih.govwustl.edu This generates an α-ketoamide in situ, which then undergoes ring closure to form the imidazole. nih.govwustl.edu This methodology has also been extended to the synthesis of substituted oxazoles and thiazoles. wustl.edu

N-heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts. An NHC-catalyzed protocol for the synthesis of 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines has been developed, which can be performed under solvent-free conditions. rsc.org

A dual catalytic system of flavin and iodine has been employed for the aerobic cross-dehydrogenative coupling of amidines and chalcones to produce tetra-substituted imidazoles. acs.org This metal-free reaction is atom-economical, with water as the only byproduct. acs.org

Magnetic Nanoparticle Catalysis

Magnetic nanoparticles (MNPs) have gained traction as recyclable and efficient catalysts in organic synthesis. Sulphamic acid-functionalized magnetic Fe3O4 nanoparticles (SA-MNPs) have been used as a novel solid acid catalyst for the synthesis of trisubstituted imidazoles under solvent-free conditions, either with classical heating or microwave irradiation. ias.ac.in This heterogeneous catalyst can be easily recovered and reused multiple times without a significant loss of activity. ias.ac.in

Another example is the use of Fe3O4@C@PrNHSO3H core-shell magnetic nanoparticles for the green synthesis of 4,5-diphenyl-1H-imidazole derivatives. tandfonline.com This catalyst is environmentally friendly, magnetically removable, and can be reused for up to eight cycles with admirable catalytic activity. tandfonline.com Similarly, magnetic nanoparticle-supported sulfonic acid (γ-Fe2O3-SO3H) has been shown to be an efficient catalyst for producing 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles in short reaction times and with high purity. researchgate.net

The use of L-proline derived magnetic core nanoparticles as organocatalysts has also been reported for the formation of tri- and tetra-substituted imidazoles. rsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various imidazole derivatives.

For instance, the synthesis of 4-arylidene-2-phenyl-1H-imidazol-5(4H)-ones has been efficiently achieved through microwave-assisted reactions. researchgate.net A novel one-pot synthesis of tetrasubstituted imidazoles has been developed under solvent-free conditions using microwave irradiation. semanticscholar.org

Microwave irradiation has also been employed in conjunction with magnetic nanoparticle catalysis. The synthesis of trisubstituted imidazoles using sulphamic acid-functionalized magnetic Fe3O4 nanoparticles can be performed under microwave irradiation, further enhancing the efficiency of the reaction. ias.ac.in

A solvent-free, microwave-assisted approach has been described for the ring-opening reactions of phenyl glycidyl ether with various imidazoles, leading to competitive yields in a fraction of the time required by traditional methods. nih.gov This rapid heating method is particularly suitable for high-throughput screening in drug discovery. nih.gov

The table below summarizes various microwave-assisted syntheses of imidazole derivatives:

ProductStarting MaterialsCatalyst/ConditionsKey Advantages
4-arylidene-2-phenyl-1H-imidazol-5(4H)-ones4-arylmethylene-2-phenyloxazol-5(4H)-ones, ureaMicrowave irradiation in glycolShort reaction time, high yields, broad substrate scope researchgate.net
Tetrasubstituted imidazolesNot specifiedSolvent-free, microwave irradiationOne-pot synthesis semanticscholar.org
Trisubstituted imidazolesNot specifiedSulphamic acid-functionalized magnetic Fe3O4 nanoparticles, microwave irradiationEfficient, reusable catalyst ias.ac.in
Imidazole derivatives via epoxide ring openingPhenyl glycidyl ether, imidazolesSolvent-free, microwave irradiationRapid, competitive yields, suitable for high-throughput screening nih.gov
Imidazole-4-carboxylates1,2-Diaza-1,3-dienes, primary aminesMicrowave-assisted 1,5-electrocyclizationDiversely functionalized products nih.gov
2,4,5-Triphenyl-1H-imidazoleBenzil, benzaldehyde, NH4OAcMicrowave irradiationAvoids organic solvents, short reaction times znaturforsch.com

After a comprehensive search for scientific literature and data pertaining to the chemical compound This compound (CAS No. 10251-40-8) , it has been determined that detailed experimental data required to fully populate the requested article outline is not presently available in published scientific databases and resources.

Specifically, verifiable research findings and data tables for the following advanced structural characterization techniques for this compound could not be located:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts and coupling constants, are not published.

Fourier Transform Infrared (FT-IR) Spectroscopy: A detailed FT-IR spectrum with assignments for the characteristic vibrational frequencies is not available.

Mass Spectrometry (MS): The mass spectrum and detailed fragmentation pattern have not been documented in the searched resources.

X-ray Crystallography: There is no evidence of a solved single-crystal X-ray structure for this compound. Consequently, data regarding its solid-state conformation, intermolecular interactions, and Hirshfeld surface analysis are unavailable.

While extensive data exists for related imidazole derivatives, the user's strict instruction to focus solely on this compound prevents the use of analogous data, which would be scientifically inaccurate for this specific molecule.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time. Further experimental research and publication would be necessary to provide the specific characterization data requested.

Advanced Structural Characterization and Elucidation of 4 Ethyl 2 Phenyl 1h Imidazole

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized substance, such as 4-Ethyl-2-phenyl-1H-imidazole. By quantifying the mass percentages of its constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—elemental analysis provides a critical checkpoint for assessing the purity and confirming the identity of the compound.

The procedure involves the combustion of a precisely weighed sample of the substance. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to calculate the percentage of each element present in the original sample. These experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the structural integrity and purity of the synthesized compound.

For this compound, the molecular formula is C₁₁H₁₂N₂. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon, hydrogen, and nitrogen.

Table 1. Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )% Composition (Theoretical)
CarbonC12.01176.71%
HydrogenH1.0087.02%
NitrogenN14.00716.26%

In a laboratory setting, the data obtained from an elemental analyzer for a sample of this compound would be considered acceptable if the observed percentages for C, H, and N are within a narrow margin of error (typically ±0.4%) of the calculated theoretical values presented in Table 1. This agreement would confirm that the synthesized compound has the correct elemental ratio, substantiating the assigned structure.

Computational and Theoretical Investigations of 4 Ethyl 2 Phenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods are used to predict molecular geometries, electronic properties, and spectroscopic data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT is widely used for the types of analyses listed below, but specific data for 4-Ethyl-2-phenyl-1H-imidazole is not available.

Geometry Optimization

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines stable bond lengths, bond angles, and dihedral angles. For a molecule like this compound, this would involve calculating the precise spatial coordinates of each atom to find its most stable conformation. Without specific studies, a data table of these parameters cannot be generated.

Electronic Structure Analysis (HOMO-LUMO Energy Gap)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity. The specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not available in the located research.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are valuable for predicting how a molecule will interact with other molecules and are typically color-coded, with red indicating negative potential and blue indicating positive potential. An MEP map for this compound would reveal the reactive sites on the molecule, but a specific, calculated map is not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between orbitals, providing insight into intramolecular and intermolecular bonding and interactions. It calculates the stabilization energies associated with charge transfer between filled donor orbitals and empty acceptor orbitals. This analysis for this compound would detail hyperconjugative interactions and their role in stabilizing the molecule, but specific donor-acceptor interaction data could not be found.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties describe a material's ability to alter the properties of light, which is crucial for applications in optoelectronics and photonics. Computational methods can predict NLO behavior by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with significant charge transfer and extended π-conjugated systems often exhibit high NLO activity. A computational study would provide these values for this compound, but such a study was not found.

Chemical Reactivity and Reaction Mechanisms of 4 Ethyl 2 Phenyl 1h Imidazole

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is more reactive towards electrophiles than other five-membered heterocycles like pyrazole (B372694) or thiazole. globalresearchonline.netquora.com Electrophilic attack generally occurs at the carbon positions, with the C-5 position being the most favorable site for substitution in unsubstituted imidazole, as attack at C-2 leads to a less stable cationic intermediate. globalresearchonline.net

Common electrophilic substitution reactions applicable to the imidazole ring include:

Nitration: Reaction with a nitrating mixture (fuming HNO₃ & H₂SO₄) is expected to yield 4-Ethyl-5-nitro-2-phenyl-1H-imidazole.

Sulfonation: Treatment with sulfuric acid would likely lead to the formation of 4-Ethyl-2-phenyl-1H-imidazole-5-sulfonic acid.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a suitable solvent would result in the corresponding 5-halo-substituted derivative.

Reaction TypeTypical ReagentsExpected Product at C-5
NitrationHNO₃ / H₂SO₄-NO₂
SulfonationH₂SO₄ / SO₃-SO₃H
BrominationBr₂-Br
ChlorinationCl₂-Cl

Nucleophilic substitution on the imidazole ring is generally uncommon unless there are strong electron-withdrawing groups present to activate the ring. globalresearchonline.net For this compound, which possesses an electron-donating ethyl group, direct nucleophilic attack on the carbon atoms of the ring is highly unfavorable.

However, in certain specific cases, such as the formation of imidazole-ring-opened derivatives, the ring can undergo cleavage. For instance, studies on related compounds like 7-ethylguanosine have shown that alkylation can lead to imidazole ring-opening, forming substituted pyrimidines. nih.gov This type of reaction proceeds under specific biological or chemical conditions and represents a more complex reaction pathway than simple substitution.

Reactions at Substituent Positions (Ethyl and Phenyl Moieties)

The ethyl and phenyl substituents attached to the imidazole core also exhibit their own characteristic reactivity, which can be used to further functionalize the molecule.

The ethyl group at the C-4 position can undergo reactions typical of alkyl side chains on an aromatic ring. The carbon adjacent to the imidazole ring is analogous to a benzylic position, making it more reactive towards certain transformations. Potential reactions include:

Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group, although this might also affect the imidazole ring.

Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide) could introduce a halogen at the carbon atom adjacent to the imidazole ring.

The phenyl group at the C-2 position can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution are directed by the imidazole ring to which it is attached. The imidazole moiety acts as a substituent on the benzene (B151609) ring, influencing where subsequent electrophiles will add.

Reaction TypeTypical ReagentsPotential Substitution Position on Phenyl Ring
NitrationHNO₃ / H₂SO₄meta, para
HalogenationBr₂ / FeBr₃meta, para
Friedel-Crafts AcylationRCOCl / AlCl₃meta

The N-1 nitrogen of the imidazole ring is a key site for chemical modification. It bears a proton that can be removed by a base, converting the nitrogen into a potent nucleophile. This allows for a variety of substitution reactions. otago.ac.nz

N-Alkylation: This is a common and versatile reaction for imidazoles. nih.gov The process typically involves two steps:

Deprotonation: The N-1 proton is removed using a suitable base (e.g., sodium hydride, NaH) to form an imidazolate anion.

Nucleophilic Substitution: The resulting anion acts as a nucleophile and attacks an alkylating agent (e.g., an alkyl halide like ethyl iodide or a benzyl (B1604629) bromide), displacing the leaving group and forming a new N-C bond. researchgate.netnih.gov

The regioselectivity of N-alkylation can be influenced by steric and electronic effects of the substituents at C-2 and C-4. otago.ac.nz Steric hindrance from the adjacent phenyl and ethyl groups may influence the rate of reaction. The ethyl group, being electron-donating, increases the nucleophilicity of the imidazole anion. patsnap.com

Another approach is N-allylation, which has been achieved with Morita–Baylis–Hillman (MBH) alcohols and acetates, sometimes without the need for a metal catalyst. beilstein-journals.org

Cycloaddition Reactions Involving the Imidazole Nucleus

The imidazole nucleus, being an aromatic heterocycle, generally exhibits low reactivity in cycloaddition reactions due to the inherent stability conferred by its aromatic character. Participation in reactions such as the Diels-Alder cycloaddition would require the disruption of this aromaticity, which is energetically unfavorable. Consequently, experimental examples of the this compound nucleus acting as a diene or dienophile are not extensively documented. However, computational studies provide theoretical insights into the potential for such transformations under specific conditions.

Theoretical investigations, particularly using Density Functional Theory (DFT), have explored the viability of the imidazole ring as a diene component in [4+2] cycloaddition reactions. rsc.org These studies suggest that the feasibility and nature of the Diels-Alder reaction are highly dependent on the electronic properties of both the imidazole diene and the reacting dienophile. rsc.org The reaction can proceed through normal, inverse, or neutral electron-demand pathways. rsc.org

For a hypothetical reaction involving a 2,4-disubstituted imidazole like this compound, the substituents would play a crucial role. The phenyl group at the C2 position and the ethyl group at the C4 position are primarily electron-donating or weakly withdrawing, which influences the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the imidazole ring.

A computational study on various imidazole-based dienes reacting with different dienophiles demonstrated that the reaction barriers could be overcome. For instance, the use of highly electron-deficient dienophiles, such as 1,2-dinitroethylene, was predicted to facilitate the reaction through a neutral Diels-Alder pathway, indicating a more facile cycloaddition. rsc.org These theoretical findings suggest that while the imidazole core is a reluctant diene, its participation in Diels-Alder reactions is theoretically possible, leading to the formation of complex bridged-ring structures. rsc.org

The table below summarizes the predicted nature of Diels-Alder reactions based on the type of dienophile, as suggested by computational studies on imidazole derivatives. rsc.org

Dienophile TypeSubstituent NaturePredicted Diels-Alder Reaction TypeRelative Reaction Barrier
Electron-DeficientStrongly electron-withdrawing (e.g., -NO₂)Neutral or Inverse electron-demandLower
Electron-RichElectron-donating (e.g., -NH₂)Normal electron-demandHigher
Neutrale.g., EthyleneNeutralModerate to High

It is important to note that cycloaddition reactions are more commonly observed in derivatives where the imidazole ring is appended with a vinyl group. In such cases, like 4-vinylimidazoles, the cycloaddition occurs at the exocyclic vinyl moiety, which acts as the diene, leaving the aromatic imidazole nucleus intact. nih.govresearchgate.net

Mechanistic Elucidation of Key Transformations

While the specific mechanistic studies for transformations of this compound are not widely detailed, significant insight can be gained from elucidating the mechanisms of its synthesis, which represent key transformations for this class of compounds. The formation of the 2,4-disubstituted imidazole core often proceeds through elegant and well-studied reaction pathways.

One prominent method for synthesizing 2,4-disubstituted imidazoles is the catalyst-free [3+2] cyclization of vinyl azides with amidines. acs.org The proposed mechanism for this transformation is outlined below:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amino group of the benzamidine (B55565) (the amidine component) onto the β-carbon of the vinyl azide.

Intramolecular Cyclization: This is followed by an intramolecular cyclization where the other nitrogen of the amidine attacks the α-carbon of the original vinyl azide.

Dinitrogen Extrusion: The resulting intermediate undergoes the elimination of a molecule of dinitrogen (N₂), which is a strong thermodynamic driving force for the reaction.

Aromatization: The final step involves a tautomerization to yield the stable, aromatic 2,4-disubstituted-1H-imidazole product. acs.org

This pathway highlights a highly efficient and atom-economical route to the imidazole core, demonstrating good functional group tolerance and high regioselectivity. acs.org

Another mechanistically interesting transformation for the synthesis of 2,4-disubstituted imidazoles involves the BF₃·Et₂O-promoted reaction of 1,2,3-triazoles with nitriles. rsc.org The proposed mechanism proceeds as follows:

Triazole Ring Opening: The Lewis acid, BF₃·Et₂O, promotes the ring-opening of the N-sulfonyl-1,2,3-triazole to form a diazo-imine intermediate. rsc.org

Nitrile Addition: The nitrile then adds to this intermediate, facilitated by the Lewis acid, forming a nitrilium intermediate. rsc.org

Cyclization and Aromatization: This intermediate subsequently undergoes intramolecular cyclization, followed by the elimination of dinitrogen and the sulfonyl group, leading to the formation of the aromatic imidazole ring with substituents at the C2 and C4 positions. rsc.org

The table below summarizes key mechanistic steps in the synthesis of 2,4-disubstituted imidazoles.

Synthetic RouteKey Intermediate(s)Driving Force / Key StepReference
[3+2] Cyclization of Vinyl Azide and AmidineCyclic triazene-like intermediateExtrusion of Dinitrogen (N₂) acs.org
BF₃·Et₂O-Catalyzed Reaction of Triazole and NitrileDiazo-imine, Nitrilium intermediateLewis-acid promoted ring opening and cyclization rsc.org

These mechanistic pathways underscore the sophisticated strategies developed for the regiocontrolled synthesis of imidazoles like this compound, which are themselves key transformations in accessing this important heterocyclic scaffold.

Academic Research Applications of 4 Ethyl 2 Phenyl 1h Imidazole and Its Derivatives

Role in Materials Science Research

In materials science, the imidazole (B134444) framework is a fundamental unit for constructing functional materials. researchgate.net Derivatives of 4-Ethyl-2-phenyl-1H-imidazole are investigated for their potential to form polymers, act as ligands for metal-organic frameworks, and contribute to optoelectronic devices. The ability of the imidazole nucleus to be derivatized at multiple positions allows for the fine-tuning of material properties. researchgate.net

Imidazole derivatives are integral to polymer chemistry, often serving as curing agents, catalysts, or monomers in the synthesis of functional polymers. For instance, derivatives like 2-ethyl-4-methylimidazole are known to be effective curing agents for epoxy resins such as diglycidyl ether of bisphenol A (DGEBA). researchgate.net These compounds can initiate the polymerization of the epoxy resin, leading to the formation of a durable, crosslinked thermoset material. The mechanism involves the imidazole ring opening the epoxide ring, which then propagates the polymerization process. This application highlights how the specific substituents on the imidazole ring can influence the curing kinetics and the final properties of the polymer. While direct studies on this compound as a curing agent are not prevalent, its structural similarity to known agents suggests potential utility in this area. Furthermore, the incorporation of imidazole moieties into polymer chains can impart specific functionalities, such as thermal stability or ion conductivity.

The imidazole ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions, making its derivatives highly valuable in coordination chemistry. researchgate.net Imidazole-based ligands are used to construct metal-organic frameworks (MOFs) and coordination polymers with diverse structures and properties. researchgate.netacs.org For example, 2-ethyl-1H-imidazole-4,5-dicarboxylic acid, a derivative structurally related to this compound, has been used to synthesize novel frameworks with Ni(II), Mn(II), and Cd(II) ions. acs.org

The specific geometry and electronic properties of the imidazole ligand dictate the resulting structure and dimensionality of the coordination polymer. By varying substituents, researchers can control the formation of 1D, 2D, or 3D networks. mdpi.com These materials are investigated for applications in gas storage, catalysis, and magnetism. acs.org The phenyl and ethyl groups in this compound would influence its steric and electronic profile as a ligand, potentially leading to the formation of unique coordination compounds with tailored properties.

Examples of Imidazole Derivatives in Coordination Chemistry
Imidazole Ligand DerivativeMetal Ion(s)Resulting Structure TypeReference
2-ethyl-1H-imidazole-4,5-dicarboxylic acidNi(II), Mn(II), Cd(II)0D Tetranuclear, 2D Honeycomb-like, 3D Framework acs.org
1-Ethyl-imidazoleFe(II), Ni(II)2D Coordination Polymer mdpi.com
1-Benzyl-imidazoleFe(II), Ni(II)1D Coordination Polymer mdpi.com

Imidazole derivatives, particularly those with extensive conjugation like phenyl-substituted imidazoles, are explored for their optoelectronic properties. These compounds can serve as core structures for dyes in dye-sensitized solar cells (DSSCs) and as materials for organic light-emitting diodes (OLEDs). researchgate.netmdpi.com Theoretical studies on 2,4,5-triphenyl-1H-imidazole derivatives have shown their potential as dye sensitizers in DSSCs. researchgate.net The performance of these dyes is influenced by their electronic absorption properties and the energy levels of their molecular orbitals, which can be tuned by modifying the donor and acceptor groups attached to the triphenyl-imidazole framework. researchgate.net Compounds with a cyanoacetic acceptor unit, for example, are favored for DSSC applications. researchgate.net The this compound structure could serve as a foundational component for such dyes, where further functionalization could optimize its light-harvesting capabilities and electron-transfer dynamics.

Catalytic Applications in Organic Synthesis

The imidazole moiety is a key functional group in catalysis, participating in both metal-free organocatalysis and as a component of more complex heterogeneous catalysts.

Imidazole itself can function as an organocatalyst for various organic transformations. ias.ac.in Its ability to act as a mild base and a nucleophile, combined with its amphoteric nature, allows it to catalyze reactions without the need for metal ions. ias.ac.in This approach aligns with the principles of green chemistry by avoiding toxic and expensive metal catalysts. Imidazole has been successfully employed as a catalyst in multicomponent reactions, such as the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in The moderate catalytic properties of the imidazole ring help to increase product yield by reducing the formation of byproducts. ias.ac.in Derivatives like this compound could offer modified reactivity and selectivity in such catalytic systems due to the electronic and steric influence of their substituents.

To improve the reusability and ease of separation of catalysts, imidazole derivatives can be immobilized on solid supports, creating heterogeneous catalysts. Clay minerals, such as montmorillonite, have been used as supports for 2-phenyl-1H-imidazole derivatives. researchgate.net These clay-supported catalysts have been effectively used in the Henry (nitroaldol) reaction, a crucial carbon-carbon bond-forming reaction. researchgate.net The study demonstrated that the heterogeneous system, using clay-supported 2-phenyl-1H-imidazole, could provide high yields and be recycled without a significant loss of catalytic activity. researchgate.net This method presents a simple, efficient, and environmentally friendly ("green") approach to catalysis. researchgate.net The development of similar heterogeneous catalysts based on this compound could expand the scope of this technology to other important organic syntheses.

Performance of 2-Phenyl-1H-imidazole Derivatives in Catalysis
Catalyst SystemReactionKey FindingReference
2-Phenyl-1H-imidazole derivatives on Clay (Ca-MMT, Cu-MMT)Henry (nitroaldol) ReactionHeterogeneous method provided the best results in terms of yield and reaction time. Catalysts are recyclable. researchgate.net
Imidazole (20 mol%)Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dionesEfficient organocatalyst in a greener (H2O:EtOH) reaction medium with high yields (85-94%). ias.ac.in

Intermediates in the Synthesis of Complex Organic Molecules

The imidazole core is a fundamental building block in the synthesis of a wide array of complex organic molecules, including many with significant biological activity. Derivatives of 2-ethyl-1-phenyl-1H-imidazole serve as crucial intermediates in the construction of novel compounds with potential therapeutic applications.

A notable example is the synthesis of a series of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives designed as potential antitumor agents that induce apoptosis. mdpi.com The synthetic pathway commences with the reaction of 2-ethylimidazole with 4-fluoronitrobenzene in the presence of sodium hydroxide to yield 2-Ethyl-1-(4-nitrophenyl)-1H-imidazole. mdpi.com This nitro-substituted intermediate is then reduced to the corresponding amine, 4-(2-Ethyl-1H-imidazol-1-yl)benzenamine, via catalytic hydrogenation using palladium on carbon (Pd/C). mdpi.com

This amino derivative serves as a versatile synthon for further elaboration. For instance, treatment with succinic anhydride affords 3-(4-(2-Ethyl-1H-imidazol-1-yl)phenylcarbamoyl)propanoic acid. mdpi.com This carboxylic acid intermediate is then coupled with a variety of organic amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to produce a library of amide derivatives. mdpi.com This synthetic strategy highlights the utility of the 2-ethyl-1-phenyl-imidazole scaffold as a foundational element for creating diverse and complex molecules with potential pharmacological value.

Inhibition of Corrosion in Materials Science

Studies on derivatives such as 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) and 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃) have demonstrated their high inhibition efficiency for mild steel in sulfuric acid. nih.gov The inhibition efficiency increases with the concentration of the inhibitor, reaching up to 96.7% for IM-Cl at a concentration of 10⁻³ M. nih.gov These compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.gov

Similarly, 4-methyl-2-phenyl-imidazole has been shown to be an effective corrosion inhibitor for copper in a sodium chloride solution. electrochemsci.orgelectrochemsci.org Electrochemical studies, including cyclic voltammetry and electrochemical impedance spectroscopy (EIS), revealed that this compound significantly inhibits the oxidation of copper. electrochemsci.orgelectrochemsci.org The formation of a protective layer on the copper surface increases its hydrophobic character. electrochemsci.orgelectrochemsci.org

The following table summarizes the corrosion inhibition efficiency of some representative imidazole derivatives on mild steel.

InhibitorConcentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)Reference
Blank-1.15- nih.gov
IM-Cl10⁻⁶0.5552.2 nih.gov
IM-Cl10⁻⁵0.2974.8 nih.gov
IM-Cl10⁻⁴0.1190.4 nih.gov
IM-Cl10⁻³0.0496.7 nih.gov
IM-CH₃10⁻⁶0.6840.9 nih.gov
IM-CH₃10⁻⁵0.4164.3 nih.gov
IM-CH₃10⁻⁴0.1983.5 nih.gov
IM-CH₃10⁻³0.0991.9 nih.gov

Energetic Materials Research (e.g., Nitro-substituted Derivatives)

The introduction of nitro groups (-NO₂) into the imidazole ring is a common strategy in the development of energetic materials. researchgate.net These nitro-substituted derivatives are investigated for their high density, thermal stability, and detonation performance. mdpi.com While research specifically on nitro-derivatives of this compound is not extensively documented, the broader class of nitroimidazoles serves as a significant area of study in energetic materials. researchgate.net

The synthesis of nitroimidazoles can be challenging, but various methods have been developed to produce compounds such as 1,4-dinitroimidazole (1,4-DNI), 2,4-dinitroimidazole (2,4-DNI), and 1-methyl-2,4,5-trinitroimidazole (MTNI). researchgate.net These compounds often exhibit desirable energetic properties. For example, the combination of nitro groups with a triazole ring linked to a benzimidazole (B57391) core has been theoretically studied to achieve high thermal and chemical stability, along with good explosive properties. mdpi.com

Research into fused-ring systems containing nitroimidazole moieties has also yielded promising results. For instance, 3,8-dibromo-2,9-dinitro-5,6-dihydrodiimidazo[1,2-a:2′,1′-c]pyrazine, a tricyclic fused molecule, exhibits a high density (2.49 g/cm³) and a high decomposition temperature (above 290 °C), making it a potential heat-resistant explosive with low mechanical sensitivity. mdpi.com The development of such compounds is driven by the need for energetic materials with enhanced performance and improved safety characteristics. nih.govsemanticscholar.org

Fluorescent Probes and Whitening Agents

The rigid, planar structure and conjugated π-system of the imidazole ring make it an excellent scaffold for the design of fluorescent molecules. researchgate.netdntb.gov.ua Phenyl-imidazole derivatives, in particular, have been utilized in the development of fluorescent probes for various applications, including the imaging of biological systems. nih.gov

For example, a series of 2-phenyl-1H-phenanthro[9,10-d]imidazole derivatives have been synthesized and their photophysical properties investigated. rsc.org These compounds can be functionalized with reactive groups that allow for covalent attachment to macromolecules, enabling their use as fluorescent markers. rsc.org The fluorescence properties, such as the Stokes shift and quantum yield, can be tuned by modifying the substituents on the phenyl and imidazole rings.

In a different application, imidazole-based fluorescent derivatives have been developed for in vivo and in vitro imaging of cancer cells. nih.gov For instance, a furan and imidazole-based probe demonstrated a fluorescence quantum yield of 0.226 with maximum excitation and emission wavelengths at 360 nm and 452 nm, respectively. nih.gov These probes can be designed to selectively accumulate in tumor cells, allowing for their visualization through fluorescence microscopy. The pH sensitivity of the imidazole moiety can also be exploited to create fluorescent probes that respond to changes in the local environment. nih.gov

The following table presents the photophysical properties of some imidazole-based fluorescent probes.

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Cyclo X3604520.226 nih.gov
SAC3504280.400 nih.gov
SNO3504320.479 nih.gov

Mechanistic Biological Studies of 4 Ethyl 2 Phenyl 1h Imidazole Derivatives

In Vitro Antimicrobial Activity Research

The antimicrobial potential of 4-Ethyl-2-phenyl-1H-imidazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug resistance.

Structure-activity relationship analysis revealed that introducing substituents on the hydroxyl group of a parent compound led to a decrease in the MIC, indicating enhanced antibacterial potency. One of the most potent compounds identified was [2-ethyl-1-(4-pentoxy)phenyl-1H-imidazole], which exhibited a MIC value of 8 nmol/mL against S. aureus and 4 nmol/mL against E. coli. These values are notably lower than those of the reference antibiotics, ciprofloxacin (B1669076) and amoxicillin, highlighting the potential of this class of compounds. Other nitroimidazole derivatives have also shown significant activity against various bacterial strains, including Bacillus cereus, E. coli, Pseudomonas aeruginosa, Bacillus subtilis, and Klebsiella pneumoniae. nih.gov For instance, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids displayed MIC values ranging from 4.9 to 17 µM against E. coli. nih.gov

Compound DerivativeBacterial StrainGram TypeMIC Value
2-ethyl-1-(4-pentoxy)phenyl-1H-imidazoleStaphylococcus aureusGram-Positive8 nmol/mL
2-ethyl-1-(4-pentoxy)phenyl-1H-imidazoleEscherichia coliGram-Negative4 nmol/mL
5-nitroimidazole/oxazolidinone hybrid (45)Bacillus cereus MTCC 430Gram-Positive200 nM
5-nitroimidazole/pyrrole hybrids (2a-d)Staphylococcus aureus (multi-drug resistant)Gram-Positive20-40 µM
5-nitroimidazole/pyrrole hybrids (2a-f)Escherichia coliGram-Negative40-70 µM
5-nitroimidazole/1,3,4-oxadiazole hybrid (62e)Escherichia coli ATCC 35128Gram-Negative4.9-17 µM
Nitroimidazole compound (8g)Staphylococcus aureusGram-Positive1 µg/mL
Nitroimidazole compound (8g)Klebsiella pneumoniaGram-Negative8 µg/mL

Imidazole (B134444) derivatives are well-known for their antifungal properties, primarily through the inhibition of fungal cytochrome P450 enzymes involved in ergosterol (B1671047) biosynthesis. Research into this compound derivatives has revealed promising antifungal candidates.

A study focusing on imidazole derivatives incorporating a 2,4-dienone motif discovered compounds with significant, broad-spectrum antifungal activity. Notably, compounds designated as 31 and 42 demonstrated potent inhibitory effects against various Candida species. nih.gov Their efficacy extended to fluconazole-resistant strains of Candida albicans, with both compounds showing a MIC value of 8 µg/mL. nih.gov This is particularly important given the clinical challenge posed by resistant fungal infections.

Further studies on other imidazole-related structures, such as 1,2,4-oxadiazole (B8745197) derivatives, have also identified compounds with significant antifungal effects against a range of plant pathogenic fungi. For example, compound 4f in one study showed excellent activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Colletotrichum capsica, with EC50 values of 12.68 µg/mL, 29.97 µg/mL, 29.14 µg/mL, and 8.81 µg/mL, respectively. mdpi.com

Compound DerivativeFungal StrainActivity MetricValue
Imidazole with 2,4-dienone motif (31)Candida albicans 64110 (fluconazole-resistant)MIC8 µg/mL
Imidazole with 2,4-dienone motif (42)Candida albicans 64110 (fluconazole-resistant)MIC8 µg/mL
1,2,4-Oxadiazole derivative (4f)Rhizoctonia solaniEC5012.68 µg/mL
1,2,4-Oxadiazole derivative (4f)Fusarium graminearumEC5029.97 µg/mL
1,2,4-Oxadiazole derivative (4f)Exserohilum turcicumEC5029.14 µg/mL
1,2,4-Oxadiazole derivative (4f)Colletotrichum capsicaEC508.81 µg/mL
1,2,4-Oxadiazole derivative (4q)Rhizoctonia solaniEC5038.88 µg/mL
1,2,4-Oxadiazole derivative (4q)Colletotrichum capsicaEC5041.67 µg/mL

In Vitro Antiproliferative and Anticancer Mechanism Studies (Cell Line Research)

The antiproliferative activity of this compound derivatives has been a major focus of cancer research. Various derivatives have shown potent cytotoxicity against a range of human cancer cell lines.

One study synthesized a series of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives and evaluated their in vitro antitumor activity. mdpi.com Many of these compounds demonstrated improved antiproliferative activity compared to the standard chemotherapeutic drugs 5-fluorouracil (B62378) (5-FU) and methotrexate (B535133) (MTX). Compound 4f from this series was particularly potent, with IC50 values of 6.60 µM against A549 (lung carcinoma), 3.24 µM against HeLa (cervical cancer), and 5.37 µM against SGC-7901 (gastric carcinoma) cells. mdpi.com Mechanistic studies revealed that compound 4f induces apoptosis in cancer cells.

Another study on 4-acetylphenylamine-based imidazole derivatives identified compounds with high cytotoxicity against human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. nih.gov Compounds 14 and 22 from this series were most selective against PPC-1 and U-87 cells, with EC50 values ranging from 3.1 to 47.2 µM. nih.gov

Compound DerivativeCancer Cell LineActivity MetricValue (µM)
Compound 4f (1-(4-(3-(p-Bromobenzamide)propionamide)phenyl)-2-ethyl Imidazole)A549 (Lung)IC506.60
Compound 4f (1-(4-(3-(p-Bromobenzamide)propionamide)phenyl)-2-ethyl Imidazole)HeLa (Cervical)IC503.24
Compound 4f (1-(4-(3-(p-Bromobenzamide)propionamide)phenyl)-2-ethyl Imidazole)SGC-7901 (Gastric)IC505.37
Compound 14 (1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one)PPC-1 (Prostate)EC504.1
Compound 14 (1-(4-acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one)U-87 (Glioblastoma)EC503.1
Compound 22 (1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one)PPC-1 (Prostate)EC503.1 - 47.2
Compound 22 (1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one)U-87 (Glioblastoma)EC503.1 - 47.2
Reverse ABI analog (12a)Various (8 cell lines)Average IC500.014

A significant mechanism through which certain imidazole derivatives exert their anticancer effects is by inhibiting tubulin polymerization. Tubulin is a critical protein for microtubule formation, which is essential for cell division. Disruption of this process leads to cell cycle arrest and apoptosis.

A series of 2-aryl-4-benzoyl-imidazoles (ABI) were developed as potent inhibitors of tubulin polymerization. nih.gov These compounds were designed based on other successful tubulin inhibitors. Their mechanism of action involves disrupting the formation of functional microtubules, which blocks cell mitosis. nih.gov Similarly, a series of 4-aryl-2-benzoyl-imidazoles, known as reverse ABI (RABI) analogs, also demonstrated their antitumor activity through the inhibition of tubulin polymerization. nih.gov One study found that a specific imidazole derivative, compound 4c, could inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. researchgate.net Other research has identified imidazole-based compounds with even more potent tubulin polymerization inhibition, with IC50 values as low as 1.00 µM. nih.gov

The inhibition of tubulin polymerization by these imidazole derivatives is often achieved by their interaction with specific binding sites on the tubulin protein. The colchicine (B1669291) binding site is a key target for many antimitotic agents.

Research has shown that the ABI and RABI analogs competitively bind to the colchicine binding site on the α/β tubulin dimer. nih.govnih.gov This binding prevents the tubulin dimers from polymerizing into microtubules. The affinity for this site is a critical determinant of their antiproliferative potency. The average IC50 of the most active ABI compound (5da) was found to be a remarkable 15.7 nM. nih.gov Molecular modeling and competitive binding assays have confirmed that these imidazole derivatives occupy the colchicine binding site, leading to their potent anticancer effects. nih.govresearchgate.net

Enzyme Inhibition Research and Binding Mechanisms

Beyond their antimicrobial and anticancer activities, this compound derivatives are also being investigated as inhibitors of specific enzymes that are implicated in various diseases.

One area of focus has been the inhibition of Indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in immune suppression and is a therapeutic target in oncology. A systematic study of 4-phenyl-imidazole (4-PI) derivatives was conducted to develop more potent IDO inhibitors. While 4-PI itself is a weak inhibitor, substitutions on the phenyl ring can modulate the binding affinity to the heme iron at the active site of IDO. Computational docking and experimental studies have guided the design of more potent inhibitors that exploit interactions within the enzyme's active site.

Another class of enzymes targeted by imidazole derivatives are cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. Studies on heteroaryl substituted imidazole derivatives have identified compounds with potent inhibitory effects on these enzymes. For instance, one compound exhibited a Ki value of 0.024±0.009 nM against AChE and 0.087±0.017 nM against BuChE. researchgate.net The inhibitory mechanism often involves binding to the active site of the enzyme, thereby blocking its catalytic function.

Compound ClassTarget EnzymeInhibition MetricValue
4-Phenyl-imidazole (4-PI)Indoleamine 2,3-dioxygenase (IDO)InhibitionWeak, noncompetitive
Heteroaryl substituted imidazole (4)Acetylcholinesterase (AChE)Ki0.024±0.009 nM
Heteroaryl substituted imidazole (4)Butyrylcholinesterase (BuChE)Ki0.087±0.017 nM
Imidazole derivative (4c)Tubulin PolymerizationIC5017 ± 0.3 μM
Benzimidazole-cinnamide hybrid (51a)Tubulin PolymerizationIC504.64 ± 0.09 μM

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) has been identified as a significant therapeutic target for conditions characterized by pathological immune suppression, such as cancer and chronic viral infections. The enzyme, which contains a heme iron at its active site, is a key player in the catabolism of tryptophan. Systematic studies have been conducted on derivatives of 4-phenyl-imidazole (4-PI) to develop more potent inhibitors of IDO. nih.gov

Initial research identified 4-PI as a weak noncompetitive inhibitor of IDO that binds to the heme iron at the active site, showing a preference for the ferric (Fe3+) form of the enzyme. nih.gov Building upon this, further computational docking experiments and chemical synthesis have led to the development of more potent analogs. These studies focused on three key areas of interaction with the IDO enzyme: the entrance to the active site, the interior of the active site, and the binding to the heme iron. nih.gov

The research revealed that the most potent inhibitors achieve their efficacy through interactions with amino acid residues C129 and S167 located in the interior of the active site. nih.govnih.gov Three derivatives, in particular, demonstrated an approximately tenfold increase in potency compared to the original 4-PI compound. nih.govnih.gov This enhancement is attributed to their ability to effectively exploit these specific interactions within the enzyme's active site. nih.gov

Table 1: IDO Inhibitory Activity of Selected Phenyl-Imidazole Derivatives

Compound Description Relative Potency Key Interactions
4-phenyl-imidazole (4-PI) Parent compound Weak inhibitor Binds to heme iron
Derivative 1 4-PI analog ~10x more potent than 4-PI Exploits interactions with C129 and S167
Derivative 17 4-PI analog ~10x more potent than 4-PI Exploits interactions with C129 and S167

| Derivative 18 | 4-PI analog | ~10x more potent than 4-PI | Exploits interactions with C129 and S167 |

This table is based on qualitative descriptions of potency from the research findings.

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition

Human 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a mitochondrial enzyme that has been implicated as a key factor in the pathology of Alzheimer's disease. researchgate.net This enzyme binds to the amyloid-beta (Aβ) peptide, which is a central component of the amyloid plaques found in the brains of Alzheimer's patients. The interaction between 17β-HSD10 and Aβ is believed to contribute to the neurotoxic effects associated with the disease. researchgate.net Consequently, inhibiting the activity of 17β-HSD10 is considered a viable therapeutic strategy for Alzheimer's disease. researchgate.net

In the pursuit of novel 17β-HSD10 inhibitors, researchers have designed and synthesized a series of 2-phenyl-1H-benzo[d]imidazole derivatives. researchgate.net Through rational design and structure-activity relationship (SAR) studies, a number of potent compounds were identified. One of the most effective compounds from this series was N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide (referred to as compound 33 in the study), which demonstrated significant inhibitory efficacy against 17β-HSD10 with a low micromolar IC50 value. researchgate.net

Table 2: 17β-HSD10 Inhibitory Activity of a Phenyl-Imidazole Derivative

Compound Target Enzyme IC50 Value (µM)

| N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide | 17β-HSD10 | 1.65 ± 0.55 |

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, responsible for catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. researchgate.net The overproduction of uric acid can lead to hyperuricemia, a condition that is a primary cause of gout. researchgate.net Therefore, the inhibition of XO is a key therapeutic strategy for managing this condition.

A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase. researchgate.net The 1-hydroxyl substituted derivatives, in particular, showed excellent inhibitory potency, with several compounds exhibiting IC50 values in the low nanomolar range. researchgate.net The potency of these compounds was found to be comparable to that of Febuxostat, a known potent XO inhibitor. researchgate.net

Kinetic analysis of one of the most potent compounds revealed a mixed-type inhibition mechanism for xanthine oxidase. researchgate.net Molecular docking studies further supported these findings, providing a rationale for the significant inhibitory activity by showing how the compound fits into the active site of the enzyme. researchgate.net Another study also highlighted 1-phenylimidazole-4-carboxylic acid derivatives as significant XO inhibitors, with potencies similar to febuxostat. researchgate.net

Table 3: Xanthine Oxidase Inhibitory Activity of Phenyl-Imidazole Derivatives

Compound Series Representative Compound IC50 Value (µM) Inhibition Type
1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives Compound 4d 0.003 Not specified
Compound 4e 0.003 Not specified
Compound 4f 0.006 Mixed-type

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Acyl-CoA:cholesterol O-acyltransferase (ACAT) is an enzyme that plays a critical role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage. Inhibition of ACAT is a therapeutic target for atherosclerosis by potentially reducing dietary cholesterol absorption, decreasing the secretion of very low-density lipoproteins from the liver, and preventing the formation of foam cells in arteries. nih.gov

Research into ACAT inhibitors has identified the 4,5-diphenyl-1H-imidazole moiety as a key pharmacophore. nih.gov A series of 2-(alkylthio)-4,5-diphenyl-1H-imidazoles were synthesized and found to be potent inhibitors of rat hepatic microsomal ACAT in vitro. nih.gov Further investigations led to the development of 2-(1,3-dioxan-2-yl)-4,5-diphenyl-1H-imidazole derivatives. nih.gov

Structure-activity relationship studies on these dioxane derivatives revealed that substitutions at the 5-cis position of the 1,3-dioxane (B1201747) ring with pyrazolylalkyl or aminoalkyl groups resulted in potent inhibitors of human macrophage ACAT. nih.gov The potency was influenced by the nature of the terminal heterocycle and the length of the alkyl chain. While highly potent compounds with lipophilic terminal heterocycles showed poor systemic availability, less potent but more water-soluble derivatives were absorbed after oral dosing, achieving plasma levels sufficient for ACAT inhibition. nih.gov

Table 4: ACAT Inhibitory Activity of Selected Diphenyl-Imidazole Derivatives

Compound Series Representative Compound Target IC50 Value (nM)
2-(1,3-dioxan-2-yl)-4,5-diphenyl-1H-imidazoles Compound 13t Human Macrophage ACAT 10
Compound 13h Human Macrophage ACAT 60

Dihydrofolate Synthase (DHPS) Inhibition

Dihydrofolate synthase (DHPS) is an essential enzyme in the folate biosynthesis pathway, which is critical for the survival of many microorganisms. This pathway is absent in humans, making its enzymes attractive targets for antimicrobial agents. DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate.

While the most well-known inhibitors of DHPS are sulfonamide antibiotics, which act as competitors of the natural substrate pABA, research has also explored other chemical scaffolds. patsnap.com Studies have been undertaken to design and synthesize imidazole derivatives that target the DHPS enzyme. One such study focused on 2-((5-acetyl-1-(phenyl)-4-methyl-1H-imidazol-2-yl)thio)-N-(4-((benzyl)oxy)phenyl) acetamide (B32628) derivatives. These compounds were synthesized and evaluated for their antimicrobial activities against various Gram-positive and Gram-negative bacteria, demonstrating that the imidazole conjugates possess appreciable antibacterial activity.

APO-liver Alcohol Dehydrogenase Inhibition

Liver alcohol dehydrogenase is a zinc-containing metalloenzyme that catalyzes the oxidation of alcohols. The apoenzyme refers to the protein component without its necessary cofactor. Imidazole and its derivatives are known to interact with the active-site zinc atom of this enzyme. nih.gov

Mechanistic studies on horse liver alcohol dehydrogenase have shown that imidazole can promote the inactivation of the enzyme. nih.gov The proposed mechanism involves imidazole binding to the active-site metal. By donating sigma-electrons to the zinc atom, imidazole increases the electron density on the metal, which is then distributed to the other ligands, including the sulfur atom of Cysteine-46. nih.gov This increase in electron density enhances the nucleophilicity of the cysteine residue, which in turn promotes its alkylation by inactivating agents, leading to a faster rate of enzyme inactivation. nih.gov This effect has been observed with the native zinc enzyme as well as with cobalt- and cadmium-substituted versions of liver alcohol dehydrogenase. nih.gov

Cyclin-Dependent Kinase Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental in regulating the cell cycle, transcription, and other cellular processes. researchgate.net Their deregulation is often associated with diseases such as cancer, making them important targets for drug development. researchgate.net

Aiming to create more selective CDK inhibitors, researchers have explored novel chemical scaffolds, including derivatives of imidazole. A series of imidazole-4-N-acetamide derivatives were synthesized and evaluated for their ability to inhibit various CDK-cyclin complexes in vitro. The results showed that these compounds could effectively inhibit several key kinases, with a particular sensitivity observed for CDK2 in complex with cyclin E, where inhibition occurred at submicromolar concentrations. The specific inhibitory profile varied depending on the substitutions on the imidazole scaffold. For instance, some derivatives preferentially targeted CDK2/cyclin E and CDK9/cyclin K.

Table 5: Inhibitory Potency (IC50, µM) of Imidazole-4-N-acetamide Derivatives Against CDKs

Compound CDK1/cyclin B CDK2/cyclin E CDK5/cyclin p25 CDK9/cyclin K
Compound 2 Submicromolar Submicromolar Submicromolar Submicromolar

| Compound 4 | > 10 | Submicromolar | > 10 | Submicromolar |

Data from in vitro kinase assays. "Submicromolar" indicates an IC50 value of less than 1 µM.

Molecular Docking and Simulation Studies for Receptor/Enzyme Interactions

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding interactions between small molecules, such as this compound derivatives, and their biological targets, typically proteins or enzymes. These studies provide crucial insights into the mechanism of action at a molecular level, guiding the design and development of more potent and selective therapeutic agents.

Various imidazole derivatives have been investigated through in-silico studies to understand their interactions with a range of biological receptors and enzymes. For instance, a study on imidazole phenanthroline derivatives evaluated their binding to the DNA gyrase B subunit, an essential enzyme for microorganisms. dntb.gov.ua The results indicated that the synthesized compounds could effectively fit into the active site of the enzyme, suggesting a potential mechanism for their antimicrobial action. dntb.gov.ua Compound 4d, one of the derivatives, showed the highest docking score of -5.286, indicating efficient binding, while compound 4c had the most favorable free energy at -55.46, suggesting a strong interaction with the receptor. dntb.gov.ua This strong interaction for compound 4c was supported by its significant van der Waals contributions (-45.03) and strong hydrophobic interactions (-16.50). dntb.gov.ua

In the context of cancer therapy, N-substituted imidazole-phenothiazine (N-IPTZ) hybrids were docked against several cancer target receptors, including EGFR, IGF, VEGFR1, VEGFR2, and PARP-2. nih.govresearchgate.net The docking studies revealed that these hybrids could interact with key amino acid residues like GLY695, SER696, CYS773, and THR830, and form hydrogen bonds with ASP831. nih.gov The binding energies for these interactions were found to be -7.23, -6.11, and -5.93 kcal/mol, indicating a stable binding potential. nih.gov

Another significant target for imidazole derivatives is Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in pathological immune suppression in diseases like cancer. nih.gov Computational docking of 4-phenyl-imidazole (4-PI) derivatives guided the synthesis of analogs with improved potency. nih.gov The studies focused on three types of interactions within the IDO active site: at the entrance, within the interior, and binding to the heme iron. nih.gov The most potent inhibitors developed appeared to leverage interactions with residues C129 and S167 in the active site's interior. nih.gov

Furthermore, imidazole derivatives have been explored as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. researchgate.netresearchgate.net Molecular docking of imidazole-thiazole coupled derivatives showed a high spontaneous binding ability to the active site of lanosterol 14α-demethylase. researchgate.net Similarly, a molecular docking study of 2-(1H-imidazol-1-yl)-1-phenylethyl cinnamates and their benzimidazole (B57391) counterparts indicated they could be lodged in the active pocket of C. albicans Sterol 14α-demethylase (CYP51) protein. researchgate.net The stability of these interactions was further confirmed by 100 ns molecular dynamics simulations, which showed the compounds effectively maintained their molecular interaction and structural integrity within the enzyme's active site. researchgate.net

The table below summarizes the findings from various molecular docking studies on imidazole derivatives.

Derivative ClassTarget Receptor/EnzymeKey FindingsBinding Score / EnergyRef
Imidazole phenanthrolinesDNA gyrase B subunitCompound 4d showed the highest docking score; Compound 4c had the most favorable free energy.-5.286 (score); -55.46 (free energy) dntb.gov.ua
Thioimidazole-4-one derivativesA2A adenosine (B11128) receptorCompounds 4 and 6 showed high docking fitness values.82.346 and 90.687 (fitness scores) ajchem-a.com
N-IPTZ hybridsEGFRInteraction with multiple amino acid residues, including hydrogen bonding with ASP831.-7.23, -6.11, and -5.93 kcal/mol nih.gov
4-Phenyl-imidazole analogsIndoleamine 2,3-dioxygenase (IDO)Potent inhibitors interact with C129 and S167 in the active site.N/A nih.gov
Imidazole-thiazole coupled derivativesLanosterol 14α-demethylaseHigh spontaneous binding ability to the active site.N/A researchgate.net
Cinnamates linked to imidazoleC. albicans Sterol 14α-demethylase (CYP51)Compounds lodged in the active pocket; stability confirmed by MD simulations.N/A researchgate.net

Exploration of Other Biological Activities (e.g., Anti-inflammatory, Antioxidant) through a Mechanistic Lens

Derivatives of the imidazole scaffold have demonstrated a wide array of biological activities, with anti-inflammatory and antioxidant properties being particularly prominent. nih.govcentralasianstudies.org The mechanisms underlying these activities are often linked to the ability of the imidazole ring and its substituents to interact with key biological targets involved in inflammation and oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been investigated through various models. A primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) enzyme, which is a key player in the inflammatory cascade. nih.gov Molecular docking studies on novel imidazole analogues have shown a high binding affinity for the COX-2 receptor. For example, compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) exhibited a binding affinity of -5.516 kcal/mol with the COX-2 receptor, which was comparable to the standard drug Diclofenac (B195802) salt (-5.627 kcal/mol). nih.gov This compound formed conventional hydrogen bonds with residues GLN-242 and ARG-343, suggesting its potential to inhibit the enzyme. nih.gov Certain di- and tri-substituted imidazole derivatives have shown remarkable anti-inflammatory activity, with edema inhibition ranging from 49.58% to 58.02% in carrageenan-induced rat paw edema models. nih.gov

Another target for the anti-inflammatory action of imidazole derivatives is the p38 MAP kinase. acs.org A series of N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their ability to inhibit this kinase. acs.org The anti-inflammatory activity was assessed using an albumin denaturation inhibition technique, which showed that the compounds acted in a dose-dependent manner. acs.org The IC₅₀ values for these derivatives ranged from 33.27 ± 2.12 to 301.12 ± 10.23 μg/mL, compared to standard diclofenac (IC₅₀ = 24.72 ± 1.96 μg/mL). acs.org

Furthermore, some derivatives exert their effects by modulating inflammatory mediators. Thioimidazole-4-one derivatives have been investigated for their potential to treat airway inflammatory disorders by targeting the selective A2A adenosine receptor. ajchem-a.com Additionally, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in LPS-induced RAW264.7 cells. rsc.org

Derivative ClassAssay / ModelActivity / IC₅₀ ValueReference
1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazoleCarrageenan-induced paw edemaSignificant analgesic activity (89%) nih.gov
2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazoleCarrageenan-induced paw edemaGood anti-inflammatory activity (100%) nih.gov
N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivativesAlbumin denaturation inhibitionIC₅₀ range: 33.27 ± 2.12 to 301.12 ± 10.23 μg/mL acs.org
Diclofenac (Standard)Albumin denaturation inhibitionIC₅₀ = 24.72 ± 1.96 μg/mL acs.org

Antioxidant Activity

Imidazole derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and inhibit oxidative processes like lipid peroxidation. centralasianstudies.org The electron-rich nature of the imidazole ring allows it to donate electrons and stabilize free radicals. centralasianstudies.org

The antioxidant mechanism can proceed through different pathways, including hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). frontiersin.org Computational studies using Density Functional Theory (DFT) help to elucidate these mechanisms by calculating parameters like bond dissociation enthalpy (BDE) for the HAT mechanism and ionization potential (IP) for the SET-PT mechanism. frontiersin.org

Several studies have evaluated the antioxidant capacity of imidazole derivatives using various assays. In one study, 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were tested for their ability to inhibit lipid peroxidation (LPO) in rat liver microsomes. nih.gov Most of the synthesized compounds showed inhibitory activity on LPO levels, ranging from 15-57%. nih.gov The most active compound, bearing a p-bromophenyl substituent, caused a 57% inhibition of LPO, comparable to the 65% inhibition by the standard antioxidant BHT at the same concentration. nih.gov

Another study focused on new imidazole derivatives, 2-methoxy-6-[4-(naphthalen-2-yl)-1-phenyl-1H-imidazol-2-yl] and 2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazole, and evaluated their antioxidant potential using DPPH radical scavenging assays. centralasianstudies.org Both derivatives demonstrated significant radical scavenging properties. centralasianstudies.org Similarly, bifunctional 2H-imidazole-derived phenolic compounds have been studied for their antioxidant and antiradical capacities. nih.gov It was found that derivatives bearing an electron-withdrawing nitro group possessed higher antioxidant and antiradical capacities. nih.gov The conjugation of the imidazole ring with phloroglucinol (B13840) derivatives resulted in a significant increase in antiradical capacity. nih.gov

Derivative ClassAssayKey FindingsReference
2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivativesLipid Peroxidation (LPO) InhibitionInhibition ranged from 15-57%. The most active compound showed 57% inhibition. nih.gov
2-methoxy-6-[4-(naphthalen-2-yl)-1-phenyl-1H-imidazol-2-yl]DPPH radical scavengingDemonstrated significant radical scavenging properties. centralasianstudies.org
2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazoleDPPH radical scavengingShowed higher inhibition compared to its methoxy (B1213986) counterpart. centralasianstudies.org
2H-Imidazole-derived phenolic compounds (with nitro group)Antioxidant and antiradical capacity assaysPossessed higher antioxidant and antiradical capacities. nih.gov

Conclusion and Future Research Directions

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap is the near-complete lack of empirical data for 4-Ethyl-2-phenyl-1H-imidazole. This includes, but is not limited to:

Synthesis and Characterization: There are no published, optimized synthetic protocols specifically for this compound. Consequently, there is no publicly available data on its spectroscopic characteristics (NMR, IR, Mass Spectrometry) or its physical properties (melting point, boiling point, solubility).

Reactivity and Chemical Properties: The reactivity of the N-H proton, its susceptibility to electrophilic or nucleophilic attack, and its potential as a ligand in coordination chemistry have not been experimentally determined.

Biological Activity: While many imidazole (B134444) derivatives exhibit a wide range of biological activities, no screening or mechanistic studies have been reported for this compound.

Emerging research avenues would logically begin with the fundamental synthesis and characterization of this molecule. Following this, screening for biological activity, based on the known properties of related imidazole compounds, would be a key area of investigation.

Potential for Novel Synthetic Strategies and Derivatization

While a specific synthesis for this compound is not documented, several general methods for synthesizing 2,4-disubstituted imidazoles could likely be adapted. These include:

Debus-Radziszewski imidazole synthesis: This method involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). For this compound, the precursors would likely be 1-phenyl-1,2-propanedione, benzaldehyde, and an ammonia source.

From α-haloketones: Reaction of an α-haloketone with an amidine is another common route to substituted imidazoles.

Catalyst-free cyclization: Some modern synthetic approaches utilize catalyst-free conditions, such as the [3 + 2] cyclization of vinyl azides with amidines, which could potentially be explored.

Once synthesized, this compound offers several sites for derivatization, which could lead to a library of novel compounds for further study. The nitrogen atoms of the imidazole ring can be alkylated or acylated, and the phenyl ring could undergo electrophilic substitution, allowing for the introduction of a wide variety of functional groups.

Directions for Advanced Computational Modeling

In the absence of experimental data, computational modeling presents a powerful tool for predicting the properties of this compound. Key areas for computational investigation include:

Quantum Chemical Calculations: Density Functional Theory (DFT) could be employed to predict the optimized geometry, electronic structure, and spectroscopic properties (NMR, IR) of the molecule. This would provide a theoretical benchmark for future experimental work.

Molecular Docking Studies: If a particular biological target is of interest (based on the activity of similar molecules), molecular docking simulations could predict the binding affinity and mode of interaction of this compound with the target protein.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for assessing its potential as a therapeutic agent.

Prospects for Targeted Academic Applications and Mechanistic Biological Studies

Given the prevalence of the imidazole scaffold in medicinal chemistry, this compound and its derivatives could be investigated for a variety of academic and biological applications. The specific substitution pattern may confer novel properties. Potential areas of study include:

Antimicrobial or Anticancer Activity: Many imidazole-containing compounds exhibit these biological activities. nih.gov

Enzyme Inhibition: The imidazole moiety is known to coordinate with metal ions in the active sites of various enzymes.

Material Science: Imidazole derivatives have been explored for their applications in materials science, for example, as components of ionic liquids or corrosion inhibitors.

Mechanistic studies would be contingent on the discovery of significant biological activity. If, for instance, the compound shows promising anticancer effects, further research could focus on identifying its molecular target and elucidating its mechanism of action.

Q & A

Q. Table 1: Key Reaction Parameters for Imidazole Synthesis

ParameterOptimal ConditionImpact on YieldReference
CatalystRaney Ni92% (vs. 60% Pd/C)
SolventEthanol/NaOH88% cyclization
Temperature45°CComplete conversion
BaseNaOH (2 equiv)Avoids side hydrolysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.